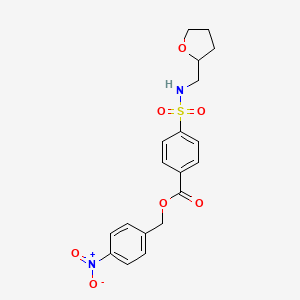
(4-Nitrophenyl)methyl 4-(oxolan-2-ylmethylsulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl)methyl 4-(oxolan-2-ylmethylsulfamoyl)benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. It is a sulfonamide derivative that exhibits interesting biological properties and has been studied for its potential use as a pharmacological agent.
Applications De Recherche Scientifique
Optical Storage and Cooperative Motion in Polymers
Research by Meng et al. (1996) focuses on the synthesis and copolymerization of nitrophenyl benzoate derivatives, revealing their applications in reversible optical storage. The study highlights how interactions between azo and benzoate side groups lead to significant photoinduced birefringence, suggesting potential in high-density optical storage technologies. This birefringence is attributed to a cooperative motion of the benzoate groups with azo groups, marking a novel instance of cooperative motion in amorphous polymers (Meng, Natansohn, Barrett, & Rochon, 1996).
Photocatalytic Degradation and Environmental Applications
The photocatalytic degradation of pollutants is another area where nitrophenyl benzoate derivatives have been studied. Moctezuma et al. (2007) investigate the photocatalytic degradation of methyl parathion, identifying intermediate organic reaction products and highlighting the potential of these compounds in environmental remediation. This study provides insight into reaction pathways and the effectiveness of photocatalytic processes for the degradation of hazardous substances (Moctezuma, Leyva, Palestino, & Lasa, 2007).
Catalysis and Chemical Reactions
Berlamino et al. (2010) explore the use of ionene nanoreactors for the hydrolysis of 4-nitrophenyl benzoate, demonstrating the catalytic potential of these nanoreactors in enhancing reaction rates. The study shows that the side chain length of the ionene significantly affects its ability to form globular hydrophobic microdomains, which in turn influences the reactivity of the nanoreactor, providing valuable insights into the design of catalytic systems for chemical synthesis (Berlamino, Orth, Mello, Medeiros, & Nome, 2010).
Liquid Crystalline Properties
Takenaka and Teshima (1994) examine the effects of substituents on the mesomorphic properties of liquid crystals containing 4-nitrobenzene at the terminal position. Their findings contribute to a deeper understanding of how structural modifications can influence the liquid crystalline behavior of materials, which is critical for the development of advanced liquid crystal displays and other optoelectronic devices (Takenaka & Teshima, 1994).
Propriétés
IUPAC Name |
(4-nitrophenyl)methyl 4-(oxolan-2-ylmethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7S/c22-19(28-13-14-3-7-16(8-4-14)21(23)24)15-5-9-18(10-6-15)29(25,26)20-12-17-2-1-11-27-17/h3-10,17,20H,1-2,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRWNBGAFFIRJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride](/img/structure/B2632848.png)
![N-[5-acetyl-1-[(4-chlorophenyl)methyl]-6-methyl-2-oxopyridin-3-yl]-4-chlorobenzamide](/img/structure/B2632849.png)
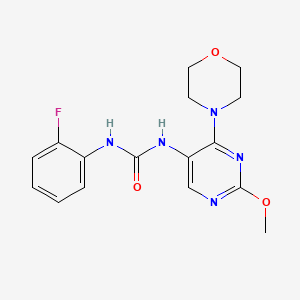
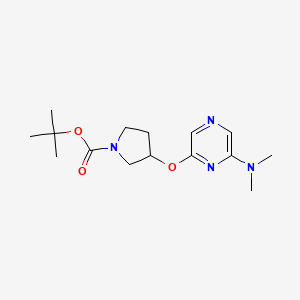

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2632858.png)
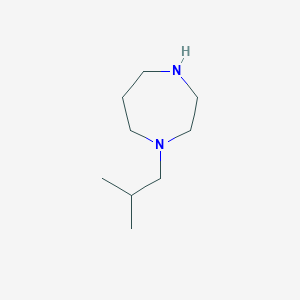
![6-Tert-butyl-2-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2632860.png)
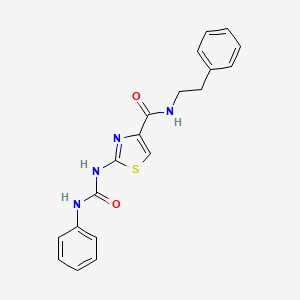
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2632863.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2632865.png)
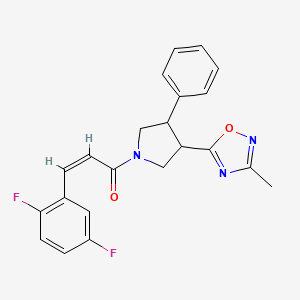

![7,9-Dimethylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4-thiol](/img/structure/B2632868.png)